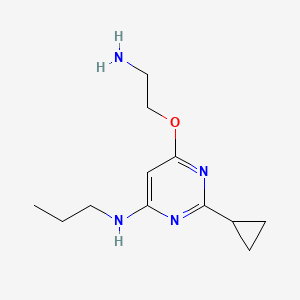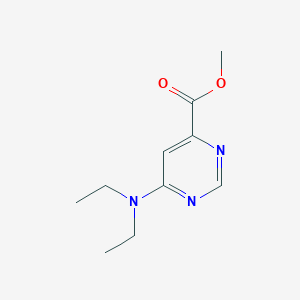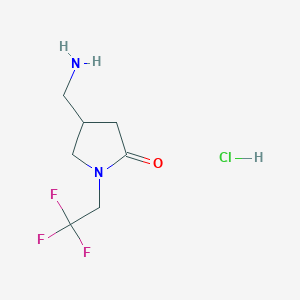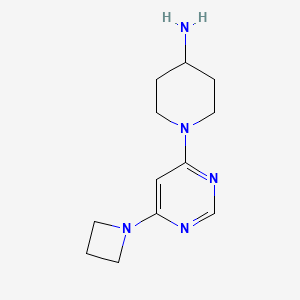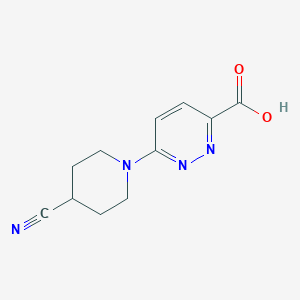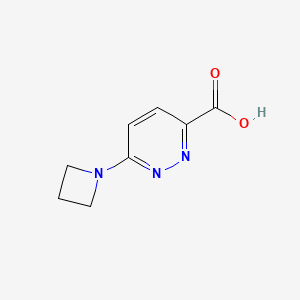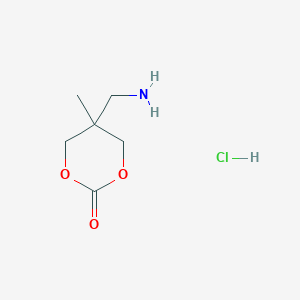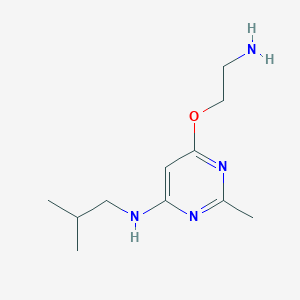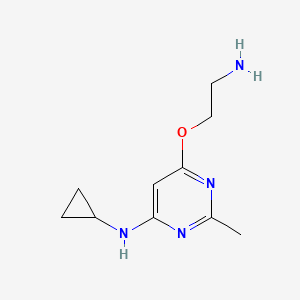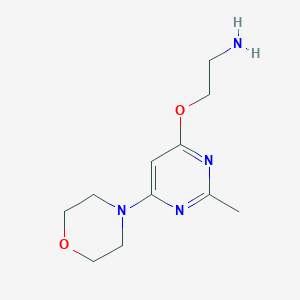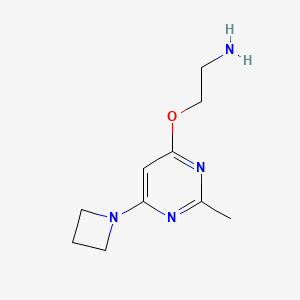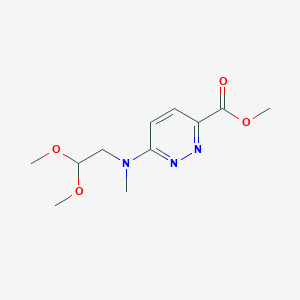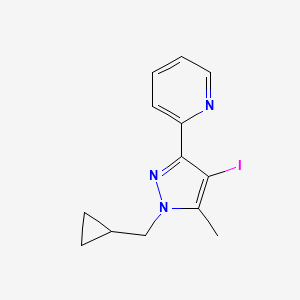
2-(1-(cyclopropylmethyl)-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine
Overview
Description
2-(1-(cyclopropylmethyl)-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine is a useful research compound. Its molecular formula is C13H14IN3 and its molecular weight is 339.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Mode of Action
It is likely that the compound interacts with its targets in a way that alters their function, leading to changes in cellular processes .
Biochemical Pathways
The biochemical pathways affected by 2-(1-(cyclopropylmethyl)-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine are not yet known. The compound may influence a variety of pathways, depending on its targets. These could include signaling pathways, metabolic pathways, or other cellular processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties would determine the compound’s bioavailability, or the extent and rate at which it reaches its site of action .
Result of Action
These effects would depend on the compound’s targets and mode of action .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. These factors could include temperature, pH, and the presence of other molecules. Specific details about how these factors affect this compound are currently unknown .
This information could be crucial for understanding the potential applications of this compound in medicine or other fields .
Biochemical Analysis
Biochemical Properties
2-(1-(cyclopropylmethyl)-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The interaction with these enzymes can lead to either inhibition or activation, depending on the specific context and conditions. Additionally, this compound has been found to bind to certain receptor proteins, modulating their signaling pathways and affecting cellular responses .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of key signaling pathways such as the MAPK/ERK pathway, which plays a vital role in cell proliferation, differentiation, and survival . Furthermore, this compound can alter gene expression patterns, leading to changes in the production of proteins involved in critical cellular functions . Its impact on cellular metabolism includes the regulation of metabolic enzymes and the modulation of metabolic fluxes, thereby influencing the overall metabolic state of the cell .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it has been shown to bind to the active sites of certain enzymes, inhibiting their catalytic activity and thereby affecting the biochemical pathways they regulate . Additionally, this compound can activate specific transcription factors, leading to changes in gene expression and subsequent alterations in cellular function . These molecular interactions and mechanisms collectively contribute to the compound’s overall biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function . For example, prolonged exposure to this compound can lead to gradual changes in cell signaling pathways and gene expression patterns, resulting in sustained alterations in cellular behavior . Additionally, the compound’s stability in different experimental conditions can affect its efficacy and potency, highlighting the importance of optimizing laboratory protocols for its use .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that low doses of this compound can produce beneficial effects, such as enhanced cellular function and improved metabolic regulation . Higher doses may lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . These dosage-dependent effects underscore the importance of determining the optimal dosage range for therapeutic applications and minimizing potential risks associated with high-dose exposure .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. For instance, it has been shown to be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further participate in biochemical reactions . The compound’s involvement in metabolic pathways also includes its effects on metabolic flux and metabolite levels, influencing the overall metabolic state of the cell . Understanding these metabolic pathways is crucial for elucidating the compound’s pharmacokinetics and optimizing its therapeutic potential .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that determine its efficacy and function. This compound interacts with specific transporters and binding proteins, facilitating its movement across cellular membranes and its accumulation in target tissues . For example, it has been shown to be transported by certain ATP-binding cassette (ABC) transporters, which play a key role in its cellular uptake and distribution . Additionally, the compound’s localization within different cellular compartments can influence its activity and interactions with biomolecules .
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity and function. This compound has been found to localize in specific cellular compartments, such as the nucleus, cytoplasm, and mitochondria . The targeting signals and post-translational modifications that direct its localization to these compartments play a crucial role in determining its interactions with biomolecules and its overall biochemical effects . For instance, the presence of nuclear localization signals can facilitate its entry into the nucleus, where it can interact with transcription factors and influence gene expression .
Properties
IUPAC Name |
2-[1-(cyclopropylmethyl)-4-iodo-5-methylpyrazol-3-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14IN3/c1-9-12(14)13(11-4-2-3-7-15-11)16-17(9)8-10-5-6-10/h2-4,7,10H,5-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKENZTBSHZWAJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2CC2)C3=CC=CC=N3)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14IN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


